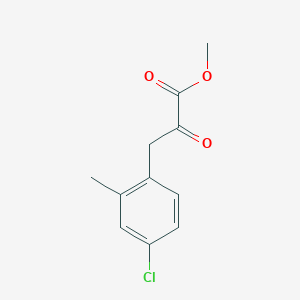

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate

Description

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate (CAS: 1784991-84-9) is a β-keto ester featuring a 4-chloro-2-methylphenyl substituent at the α-position of the carbonyl group. This compound is structurally characterized by its ester functionality (methyl group) and a ketone moiety, which confers reactivity for applications in organic synthesis, particularly as an intermediate in agrochemical and pharmaceutical production. Its synthesis typically involves condensation or substitution reactions, as inferred from analogous β-keto ester preparations .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

NESMFHKSQQWPJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attacks in reactions such as aldol condensations. For example, nitropyridine derivatives (e.g., Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate) exhibit higher reactivity compared to methoxy-substituted analogs .

- Steric and Tautomeric Behavior: Bulky substituents (e.g., 2-methyl in the target compound) may influence tautomeric equilibrium. Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate exists in equilibrium with its enol tautomer, a property critical for its role in heterocyclic synthesis .

Commercial and Industrial Relevance

- Supplier Availability: this compound is listed by specialty chemical suppliers, indicating its niche applications in agrochemical research (e.g., fungicide intermediates) .

- Toxicity and Handling : While specific data for this compound is absent, structurally related N-(4-chloro-2-methylphenyl) derivatives (e.g., chlordimeform) are regulated due to toxicity, suggesting similar precautions may apply .

Biological Activity

Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a methyl ester and a chlorinated aromatic ring, which contribute to its chemical reactivity and biological properties.

Chemical Structure and Properties

- Molecular Formula : C10H9ClO3

- Molecular Weight : Approximately 228.67 g/mol

- Functional Groups :

- Methyl ester

- Ketone

- Chlorinated aromatic ring

The presence of these functional groups allows for various interactions with biological molecules, potentially influencing their structure and function.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The compound's hydroxy group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring facilitates hydrophobic interactions, potentially enhancing binding affinity and specificity towards its targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Enzyme Inhibition : this compound has been utilized in studies involving enzyme inhibition, indicating its role as a potential therapeutic agent.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of this compound against a panel of approximately sixty cancer cell lines. The results showed that while the compound exhibited some level of activity, it was relatively low, with mean cell growth percentages ranging from 92.48% to 126.61% at a concentration of 10 µM. The average growth value was reported at approximately 104.68%, indicating minimal inhibition across most tested lines .

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

This data suggests that while there is some potential for anticancer activity, further optimization and structural modifications may be necessary to enhance efficacy.

Enzyme Interaction Studies

In enzyme interaction studies, this compound has been shown to interact with various enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes could provide insights into its potential therapeutic applications in metabolic disorders or cancers where these enzymes play critical roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.